
1-(2-fluorobenzyl)-2,5,6-trimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-2,5,6-trimethyl-1H-benzimidazole is a chemical compound that has been the subject of much scientific research in recent years. This compound is of interest due to its potential applications in the fields of medicine and pharmacology. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a study highlighted the synthesis of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds were particularly effective against both Gram-positive and Gram-negative bacteria, including M. smegmatis (Menteşe, Ülker, & Kahveci, 2015). Another example involves benzimidazole–quinolone hybrids designed as new potential antimicrobial agents, showing potent antibacterial and antifungal activities, notably against resistant Pseudomonas aeruginosa and Candida tropicalis (Wang et al., 2018).
Antiviral Applications
Chemoenzymatic synthesis of modified benzimidazoles has been explored for their activity against herpes simplex virus type 1, demonstrating selective antiherpes activity (Kharitonova et al., 2016). Furthermore, specific benzimidazole derivatives, such as TBZE-029, have shown to inhibit enterovirus replication by targeting viral RNA replication processes (De Palma et al., 2008).
Chemotherapeutic Applications
Synthesis and biological evaluation of novel benzimidazole derivatives have also been investigated for their potential as chemotherapeutic agents. These compounds exhibit significant antimicrobial activity and have been evaluated for their interactions with calf thymus DNA, suggesting mechanisms that might block DNA replication and thereby exert their therapeutic effects (Zhang et al., 2014). Another example includes the synthesis of benzimidazole derived naphthalimide triazoles, showing significant antimicrobial activities and the ability to intercalate into DNA (Luo et al., 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may also interact with various cellular targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities and can affect multiple biochemical pathways . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may also influence a variety of biochemical pathways, leading to downstream effects.
Result of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may have a range of molecular and cellular effects depending on the specific biological activity being modulated.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2,5,6-trimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2/c1-11-8-16-17(9-12(11)2)20(13(3)19-16)10-14-6-4-5-7-15(14)18/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWINBWGKTWXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)
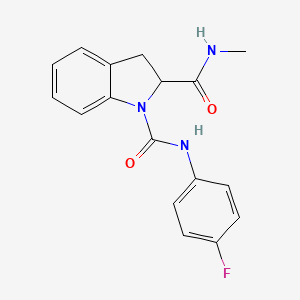
![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)

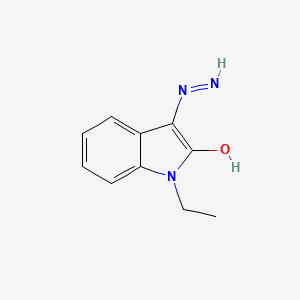
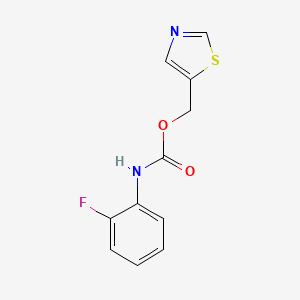
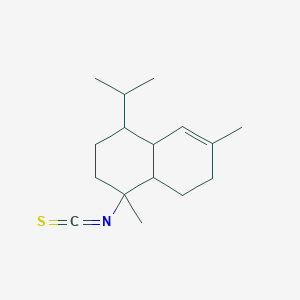

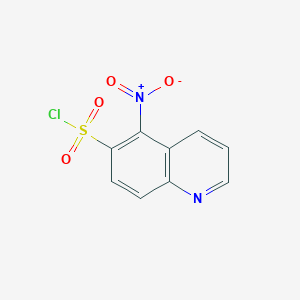
![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)
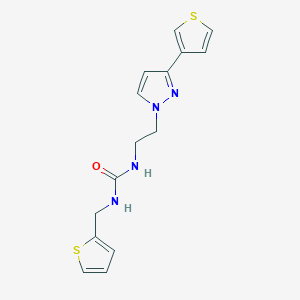

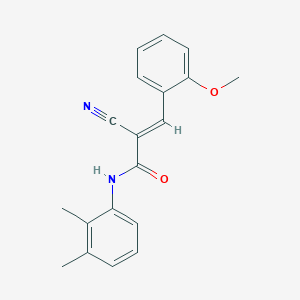
![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)